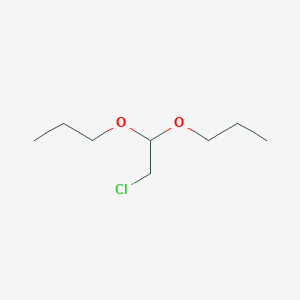

1-(2-Chloro-1-propoxyethoxy)propane

Description

1-(2-Chloro-1-propoxyethoxy)propane is a chlorinated ether compound characterized by a propane backbone substituted with a propoxyethoxy group containing a chlorine atom. Chlorinated ethers like this are often used as intermediates in organic synthesis or as specialty solvents in industrial applications .

Properties

CAS No. |

71682-06-9 |

|---|---|

Molecular Formula |

C8H17ClO2 |

Molecular Weight |

180.67 g/mol |

IUPAC Name |

1-(2-chloro-1-propoxyethoxy)propane |

InChI |

InChI=1S/C8H17ClO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7H2,1-2H3 |

InChI Key |

RPBLJRRVGJPMEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CCl)OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane (CAS 100688-50-4)

- Molecular Formula : C₈H₁₇ClO₃

- Molecular Weight : 196.67 g/mol

- Physical State : Liquid at room temperature, stored at 4°C .

- Key Features: Contains a methoxyethoxy-ethoxypropane chain with a terminal chlorine atom. Similar ether backbone but shorter methoxy groups compared to the propoxyethoxy groups in the target compound. Lower molecular weight (196.67 vs. ~210–220 g/mol estimated for the target compound) likely results in higher volatility. Applications: Potential use in polymer chemistry or as a solvent due to its ether linkages .

2-Chloro-1,1,3-triethoxypropane (CAS 10140-99-5)

- Molecular Formula : C₉H₁₉ClO₃

- Molecular Weight : 210.70 g/mol

- Key Features :

- Three ethoxy groups attached to a propane backbone with a central chlorine atom.

- Higher molecular weight and increased ethoxy substitution enhance lipophilicity compared to the target compound.

- Likely less volatile than 1-(2-Chloro-1-propoxyethoxy)propane due to bulkier substituents.

- Applications: May serve as a stabilizer or intermediate in agrochemical synthesis .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Molecular Features: Incorporates a ketone group (propan-2-one) and a hydrazinylidene-methoxyphenyl moiety. Aromatic and conjugated system enables unique reactivity, such as participation in condensation reactions or coordination chemistry. Differs fundamentally from the target compound due to the ketone and aromatic substituents, which enhance electrophilic reactivity.

2-Chloropropane (CAS 75-29-6)

- Molecular Formula : C₃H₇Cl

- Molecular Weight : 78.54 g/mol

- Significantly smaller and more volatile than the target compound. Limited solubility in polar solvents due to lack of oxygen atoms. Applications: Industrial solvent or alkylating agent in organic synthesis .

Physicochemical and Functional Comparisons

Structural and Reactivity Differences

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.